2,3-diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone
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Overview
Description
2,3-Diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone is a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common method might include the condensation of appropriate benzyl and methyl-substituted precursors with guanidine or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions might yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, but they typically include various substituted pyrimidinones with potential biological activity.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity or modulating their function through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-methylpyrimidine: Known for its use in antifolate drugs.
5-Benzyl-2,4-diaminopyrimidine: Studied for its antibacterial properties.
Uniqueness
2,3-Diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other pyrimidinones.
Properties
IUPAC Name |
2,3-diamino-5-benzyl-6-methylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-10(7-9-5-3-2-4-6-9)11(17)16(14)12(13)15-8/h2-6H,7,14H2,1H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDFXOGFDUYDPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)N)N)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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